BenchChemオンラインストアへようこそ!

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide

Epigenetics LSD1/KDM1A Monoamine Oxidase B

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide (CAS 2034468-09-0) is a synthetic small molecule belonging to the 1,3,5-triazine class, developed by Oryzon Genomics S.A. as part of a portfolio of dual lysine-specific histone demethylase 1 (LSD1) and monoamine oxidase B (MAO-B) inhibitors.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 2034468-09-0
Cat. No. B2691283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide
CAS2034468-09-0
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N2CCCC2)CNC(=O)CCC3=CC=CC=C3
InChIInChI=1S/C18H23N5O2/c1-25-18-21-15(20-17(22-18)23-11-5-6-12-23)13-19-16(24)10-9-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,19,24)
InChIKeyOFYKQDAZYHVPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide (CAS 2034468-09-0): Procurement-Grade Reference for LSD1/MAO-B Dual Inhibition Research


N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide (CAS 2034468-09-0) is a synthetic small molecule belonging to the 1,3,5-triazine class, developed by Oryzon Genomics S.A. as part of a portfolio of dual lysine-specific histone demethylase 1 (LSD1) and monoamine oxidase B (MAO-B) inhibitors [1]. The compound features a 4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine core linked via a methylene bridge to a 3-phenylpropanamide moiety, with a molecular weight of 341.4 g/mol [2]. It is cataloged in the Therapeutic Target Database (TTD) as an inhibitor of both LSD1 (KDM1A) and MAO-B, and is cited in a patent review on monoamine oxidase inhibitors [1].

Why Generic LSD1 or MAO-B Inhibitors Cannot Substitute for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide


Within the epigenetic inhibitor landscape, compounds targeting LSD1 or MAO-B cannot be generically interchanged due to profound differences in selectivity profiles, brain penetration, and polypharmacology. This compound originates from a specific Oryzon Genomics patent family focused on dual LSD1/MAO-B inhibition [1]. Unlike selective LSD1 inhibitors (e.g., ORY-1001/iadademstat, which shows IC50 >100 µM for MAO-A and MAO-B) or selective MAO-B inhibitors (e.g., selegiline), this triazine-based chemotype was designed to concurrently engage both targets, potentially offering a distinct therapeutic window for CNS disorders where both LSD1-mediated epigenetic regulation and MAO-B-mediated dopamine metabolism are implicated . Substituting with a single-target inhibitor would eliminate this dual pharmacology, fundamentally altering the biological outcome.

Quantitative Differentiation Evidence for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide Relative to Comparator Compounds


Dual Target Engagement: LSD1 and MAO-B Inhibitory Activity Differentiates Compound from Selective LSD1 Inhibitors

This compound is annotated in the Therapeutic Target Database (TTD) as a dual inhibitor of LSD1 and MAO-B, derived from Oryzon Genomics' patent portfolio [1]. In contrast, the clinical-stage LSD1 inhibitor ORY-1001 (iadademstat) demonstrates >100 µM IC50 against MAO-A and MAO-B, making it a highly selective LSD1 inhibitor lacking MAO-B polypharmacology . The dual targeting profile places this compound in a distinct pharmacological category, more closely aligned with vafidemstat (ORY-2001), which exhibits IC50 values of 0.101 µM for LSD1 and 0.073 µM for MAO-B . However, quantitative IC50 values for this specific compound against isolated LSD1 and MAO-B enzymes remain to be disclosed in the public domain.

Epigenetics LSD1/KDM1A Monoamine Oxidase B Dual Inhibitor CNS Drug Discovery

Distinct 1,3,5-Triazine Chemotype Confers Structural Differentiation from Cyclopropylamine-Based LSD1 Inhibitors

This compound features a 1,3,5-triazine core substituted with a methoxy group and a pyrrolidine ring, representing a chemotype distinct from the cyclopropylamine warhead class (e.g., ORY-1001, GSK-LSD1) and the α-substituted cyclopropylamine series [1]. Research on 1,3,5-triazine-based LSD1 inhibitors has demonstrated that this scaffold can yield potent compounds, such as XP-2, which exhibits an IC50 of 0.116 µM against LSD1 and activates immune response in gastric cancer models [2]. The triazine scaffold may offer advantages in metabolic stability, solubility, or intellectual property freedom-to-operate compared to the crowded cyclopropylamine chemical space, though direct comparative data for this specific compound are not publicly available.

Medicinal Chemistry Scaffold Hopping 1,3,5-Triazine LSD1 Inhibitor Design Structure-Activity Relationship

Patent Attribution to Oryzon Genomics Portfolio Indicates Defined Composition-of-Matter Protection and Development Lineage

This compound is explicitly cataloged under Oryzon Genomics S.A. in the TTD, with inventors MAES, Tamara and BUESA ARJOL, Carlos [1]. Oryzon maintains extensive patent families covering LSD1 inhibitors, including US9487512, US9487511, US10053456, and related filings, with compounds protected by composition-of-matter claims extending to at least 2038-2040 [2]. This stands in contrast to academic tool compounds or generic LSD1 inhibitors that may lack clear IP provenance or development backing. Oryzon's clinical-stage LSD1 inhibitors (iadademstat in oncology Phase II, vafidemstat in CNS Phase II) provide validation of the company's LSD1 platform, lending credibility to earlier-stage compounds within the same patent estate [3].

Intellectual Property Composition of Matter Patent Landscape Drug Development Freedom to Operate

Comparative Physicochemical Profile Suggests Distinct Drug-Like Properties Relative to Amine-Containing LSD1 Inhibitors

The computed XLogP3-AA value for this compound is 2.3, with a topological polar surface area (TPSA) of 80.2 Ų, 7 rotatable bonds, and 1 hydrogen bond donor [1]. These values fall within favorable ranges for CNS drug candidates (typically TPSA <90 Ų, XLogP 1-5). In comparison, vafidemstat (ORY-2001, MW ~303 g/mol) is a known brain-penetrant dual LSD1/MAO-B inhibitor with demonstrated oral bioavailability . The triazine scaffold's heteroatom-rich character contributes to moderate lipophilicity without the strongly basic amine characteristic of cyclopropylamine-based inhibitors, which may influence lysosomal trapping potential and tissue distribution [2]. No direct experimental CNS penetration data (e.g., Kp,uu or brain-to-plasma ratio) are available for this specific compound.

Physicochemical Properties Drug-likeness CNS Penetration XLogP ADMET

Recommended Application Scenarios for Procuring N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide


CNS Drug Discovery Programs Requiring Dual LSD1/MAO-B Polypharmacology

This compound is most appropriately deployed in early-stage CNS drug discovery where simultaneous inhibition of LSD1 (epigenetic modulation of gene expression) and MAO-B (reduction of dopamine metabolism and oxidative stress) is therapeutically desirable [1]. The dual mechanism mirrors the profile of vafidemstat (ORY-2001), which has demonstrated cognitive benefit in preclinical Alzheimer's and Huntington's disease models and is in Phase II clinical trials for aggression and agitation in CNS disorders [2]. The triazine scaffold of the target compound may offer a structurally distinct starting point for lead optimization or scaffold-hopping campaigns within this pharmacological class.

Epigenetic Oncology Research Leveraging LSD1 Inhibition with Potential for Immune Checkpoint Modulation

1,3,5-Triazine-based LSD1 inhibitors have been shown to activate immune response in gastric cancer by downregulating PD-L1 expression and disrupting PD-1/PD-L1 interaction [1]. The target compound's dual LSD1/MAO-B profile, as cataloged in TTD, may provide a tool for investigating epigenetic-immune crosstalk in tumor microenvironments [2]. Researchers evaluating LSD1 inhibitors for combination with immune checkpoint inhibitors may find this compound a useful comparator to selective LSD1 agents that lack MAO-B activity.

Intellectual Property and Competitive Intelligence Analysis of Oryzon's LSD1 Patent Estate

This compound serves as a representative example within Oryzon Genomics' extensive LSD1 inhibitor patent portfolio, which spans composition-of-matter claims covering triazine, cyclopropylamine, and related chemotypes [1]. Procurement of this specific compound enables freedom-to-operate analyses, patent landscape mapping, and benchmarking against Oryzon's clinical candidates iadademstat and vafidemstat [2]. Competitive intelligence teams can use this compound to assess the scope and strength of Oryzon's IP protection in the dual LSD1/MAO-B inhibitor space.

Medicinal Chemistry Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

The 1,3,5-triazine core substituted with 4-methoxy and 6-pyrrolidinyl groups represents a chemotype distinct from the cyclopropylamine warhead class that dominates the LSD1 inhibitor field [1]. Medicinal chemistry teams can use this compound as a reference point for exploring alternative zinc-binding motifs or FAD-cofactor interactions within the LSD1 active site, potentially leading to inhibitors with improved selectivity, metabolic stability, or reduced mechanism-based toxicity compared to irreversible cyclopropylamine-based inhibitors [2].

Quote Request

Request a Quote for N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.